2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
Description
2-(4-Methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at the 2-position and a 4-methylpiperazine-containing acetamide moiety at the 3-position. The 4-methylpiperazine group enhances solubility and may influence hydrogen-bonding interactions, critical for molecular recognition in biological systems .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21-7-9-22(10-8-21)18(25)17(24)19-16-14-11-26-12-15(14)20-23(16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCPKOFXNKZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves several steps. One common method starts with the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the phenyl group, using common reagents like halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β, which are involved in the inflammatory response . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Bioactivity: The thienopyrazole core in the target compound and BG15163 (Entry 2) may confer kinase inhibitory properties, whereas pyrazole-thiophene hybrids (Entry 3) are often explored as flavoring agents or antimicrobials .
- Solubility : The 4-methylpiperazine group in the target compound improves aqueous solubility compared to the chlorophenyl analogue (Entry 2), which is more lipophilic due to the chlorine atom .
- Hydrogen Bonding : The acetamide moiety in all three compounds facilitates hydrogen bonding with biological targets or crystal lattice partners, as per Etter’s graph-set analysis .
Crystallographic and Hydrogen-Bonding Analysis
- The thienopyrazole core’s planar structure promotes π-π stacking in crystals, while the 4-methylpiperazine group may form N–H···O hydrogen bonds with adjacent molecules, as observed in SHELX-refined structures .
- Chlorophenyl substituents (Entry 2) introduce Cl···S interactions, altering crystal packing compared to the phenyl-substituted target compound .
Biological Activity
The compound 2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide (also known as CID 7673319) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.46 g/mol. The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the pyrazole ring enhances the antimicrobial activity due to its ability to interact with bacterial enzymes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-methylpiperazin-1-yl)-2-oxo-N-{...} | Staphylococcus aureus | 0.39 mg/mL |
| 2-(4-methylpiperazin-1-yl)-2-oxo-N-{...} | Escherichia coli | 0.78 mg/mL |
CNS Activity
The compound has been evaluated for its central nervous system (CNS) effects. A study demonstrated its anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways . Behavioral tests indicated that it significantly reduced anxiety-like behavior in rodent models, suggesting potential therapeutic applications in anxiety disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission.
- Inhibition of Enzymes : The thieno[3,4-c]pyrazole structure is known to inhibit key enzymes involved in bacterial metabolism and CNS pathways.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazole ring can significantly alter the biological profile of the compound. For example, modifications at specific positions can enhance antimicrobial potency or CNS activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Anxiolytic Effects : In a controlled study using rodent models, compounds structurally related to 2-(4-methylpiperazin-1-yl)-2-oxo-N-{...} were shown to decrease latency in sodium pentobarbital-induced sleep tests, indicating a potential for sedative properties .
- Antimicrobial Efficacy : A comparative study of pyrazolone derivatives demonstrated that modifications leading to increased lipophilicity improved antibacterial activity against Gram-positive bacteria .
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Signal/Parameter | Reference Value |
|---|---|---|
| ¹H NMR | Thieno-pyrazole protons (δ 6.8–7.5 ppm) | |
| HRMS | [M+H]⁺ = Calculated m/z | |
| IR | Amide C=O stretch (~1650 cm⁻¹) |
Basic: What synthetic strategies are employed to prepare this compound, and how are intermediates characterized?
Methodological Answer:
- Multi-Step Synthesis : Typical routes involve:
- Thieno-pyrazole Core Formation : Cyclocondensation of thiophene derivatives with hydrazines under reflux (e.g., ethanol, 80°C) .
- Acetamide Coupling : React the pyrazole intermediate with 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
- Intermediate Characterization :
- Monitor reactions via TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Confirm intermediate structures using NMR and MS at each step to avoid side products .
Advanced: How can reaction conditions be optimized to improve yield and selectivity for the target compound?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
- Temperature Control : Lower temperatures (0–5°C) during acid-sensitive steps (e.g., amide bond formation) reduce decomposition .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl groups, optimizing ligand-to-metal ratios .
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% yield |
| Temperature | 0–5°C (amide coupling) | Reduced decomposition |
| Catalyst | Pd(OAc)₂/PCy₃ (1:2 ratio) | 85% selectivity |
Advanced: What structural analogs of this compound have been studied, and how do their bioactivities compare?
Methodological Answer:
- Analog Design : Replace the 4-methylpiperazine group with other heterocycles (e.g., morpholine, piperidine) to modulate solubility and target affinity .
- Bioactivity Comparison :
- Analog 1 : N-(3-nitrophenyl)-2-oxo-piperazine derivative shows enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for the parent compound) .
- Analog 2 : Thiophene-to-furan substitution reduces cytotoxicity but retains anti-inflammatory activity (COX-2 inhibition: 75% vs. 82%) .
Q. Table 3: Structural Analogs and Activities
| Analog Modification | Bioactivity (IC₅₀ or % Inhibition) | Key Reference |
|---|---|---|
| Piperazine → Morpholine | IC₅₀ = 1.5 µM (kinase assay) | |
| Thiophene → Furan | COX-2: 75% inhibition | |
| Phenyl → 4-Fluorophenyl | Improved metabolic stability |
Advanced: How can researchers resolve contradictions in spectroscopic data between synthesized batches?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations) to identify discrepancies in coupling constants or shifts .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in crowded spectra .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation and identifies polymorphic variations .
Advanced: What methodologies are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd) in real-time .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with active sites (e.g., kinase ATP-binding pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-protein interaction .
Q. Table 4: Interaction Study Techniques
| Method | Key Output | Application Example |
|---|---|---|
| SPR | ka = 1.5 × 10⁵ M⁻¹s⁻¹ | Kinase-ligand binding |
| Molecular Docking | Predicted ΔG = -9.8 kcal/mol | Active site interaction |
| ITC | Kd = 120 nM | Thermodynamic profiling |
Advanced: How can stability studies under varying pH and temperature conditions inform formulation strategies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for solid formulations) .
- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) to identify optimal conditions for in vivo administration (e.g., pH 7.4 for intravenous use) .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid clearance mechanisms (e.g., CYP450 oxidation) .
- Prodrug Design : Modify labile functional groups (e.g., esterify hydroxyl groups) to enhance bioavailability .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in animal models to calculate AUC, Cmax, and half-life, adjusting dosing regimens accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
